Cas no 2749963-99-1 ((S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid)

(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid is a chiral tetrahydrobenzo[b]thiophene derivative featuring both amino and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (S)-configuration ensures high enantiopurity, which is critical for asymmetric synthesis and drug development. The presence of a cyano group enhances reactivity, enabling further functionalization. The tetrahydrobenzo[b]thiophene scaffold contributes to structural rigidity, potentially improving binding affinity in medicinal chemistry contexts. This compound is particularly valuable for constructing complex heterocyclic frameworks, serving as a precursor for bioactive molecules or catalysts. Its well-defined structure and multifunctional groups make it suitable for rigorous synthetic and mechanistic studies.
(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid structure
2749963-99-1 structure
Product name:(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid
CAS No:2749963-99-1
MF:C11H12N2O2S
Molecular Weight:236.290181159973
CID:6620947
PubChem ID:162375556

(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid
    • (S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
    • SCHEMBL24091440
    • 2749963-99-1
    • AT38797
    • DB-389067
    • インチ: 1S/C11H12N2O2S/c1-11(10(14)15)4-2-3-7-8(11)6(5-12)9(13)16-7/h2-4,13H2,1H3,(H,14,15)/t11-/m0/s1
    • InChIKey: IITRDERXWQUMAG-NSHDSACASA-N
    • SMILES: S1C(=C(C#N)C2=C1CCC[C@@]2(C(=O)O)C)N

計算された属性

  • 精确分子量: 236.06194880g/mol
  • 同位素质量: 236.06194880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 364
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 115Ų
  • XLogP3: 2.2

(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P027RM7-250mg
(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
2749963-99-1 98%
250mg
$242.00 2024-05-07
Aaron
AR027RUJ-250mg
(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
2749963-99-1 98%
250mg
$210.00 2025-02-17
Aaron
AR027RUJ-50mg
(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
2749963-99-1 98%
50mg
$68.00 2025-02-17
Aaron
AR027RUJ-1g
(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
2749963-99-1 98%
1g
$667.00 2025-02-17
Aaron
AR027RUJ-10g
(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
2749963-99-1 98%
10g
$3896.00 2025-02-17
1PlusChem
1P027RM7-100mg
(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
2749963-99-1 98%
100mg
$135.00 2024-05-07
1PlusChem
1P027RM7-50mg
(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
2749963-99-1 98%
50mg
$101.00 2024-05-07
Aaron
AR027RUJ-5g
(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
2749963-99-1 98%
5g
$2333.00 2025-02-17
1PlusChem
1P027RM7-1g
(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
2749963-99-1 98%
1g
$688.00 2024-05-07
Aaron
AR027RUJ-100mg
(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid
2749963-99-1 98%
100mg
$108.00 2025-02-17

(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid 関連文献

(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acidに関する追加情報

(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid: A Comprehensive Overview

The compound (S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid (CAS No. 2749963-99-1) is a highly specialized organic molecule with a complex structure and diverse functional groups. This compound belongs to the class of benzo[b]thiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring system. The presence of amino (-NH₂), cyano (-CN), methyl (-CH₃), and carboxylic acid (-COOH) groups introduces significant chemical diversity and functional versatility to the molecule.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound with high enantiomeric purity. The (S) configuration at the chiral center is critical for its biological activity and selectivity in various applications. The synthesis involves multi-step reactions, including nucleophilic substitutions, oxidations, and reductions, often utilizing chiral catalysts to achieve the desired stereochemistry.

The benzo[b]thiophene core of this compound is known for its stability and ability to participate in various electronic transitions. The conjugation between the sulfur atom and the aromatic ring enhances its electronic properties, making it suitable for applications in optoelectronics and materials science. The cyano group further contributes to electron-withdrawing effects, modulating the overall electronic behavior of the molecule.

One of the most promising applications of (S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid is in drug discovery. Its unique combination of functional groups allows it to interact with various biological targets, such as enzymes and receptors. Recent studies have shown potential activity against certain kinases involved in cancer progression. The carboxylic acid group can serve as a site for bioisosteric replacements or conjugation with other therapeutic agents.

In addition to its biological applications, this compound has shown potential in materials science as a building block for advanced materials such as organic semiconductors and coordination polymers. The methyl group introduces steric effects that can influence packing density and electronic communication in crystal structures.

From an analytical standpoint, the compound has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided insights into its three-dimensional structure and intermolecular interactions.

In conclusion, (S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid represents a cutting-edge molecule with multifaceted applications across chemistry and biology. Its unique structure and functional groups make it a valuable tool for researchers exploring new frontiers in drug development and materials science.

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